(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid
Brand Name: Vulcanchem
CAS No.: 1564007-82-4
VCID: VC18215721
InChI: InChI=1S/C8H6FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+
SMILES:
Molecular Formula: C8H6FNO2
Molecular Weight: 167.14 g/mol

(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid

CAS No.: 1564007-82-4

Cat. No.: VC18215721

Molecular Formula: C8H6FNO2

Molecular Weight: 167.14 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid - 1564007-82-4

Specification

CAS No. 1564007-82-4
Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
IUPAC Name (E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C8H6FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+
Standard InChI Key GFHFUCLDRXGLLH-ONEGZZNKSA-N
Isomeric SMILES C1=CC(=C(N=C1)F)/C=C/C(=O)O
Canonical SMILES C1=CC(=C(N=C1)F)C=CC(=O)O

Introduction

Structural and Electronic Properties

The (2E)-configuration of the prop-2-enoic acid moiety ensures a planar geometry, with the carboxylic acid group and fluoropyridine ring positioned trans to each other. This arrangement facilitates conjugation across the double bond, influencing the compound's electronic properties. The fluorine atom at the 2-position of the pyridine ring induces strong electron-withdrawing effects, which polarize the aromatic system and enhance the acidity of the carboxylic acid group .

Comparative analysis with structurally related compounds, such as (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one , reveals that fluorine substitution significantly alters molecular reactivity. For instance, the fluorine atom in the pyridine ring may engage in hydrogen bonding or dipole-dipole interactions, affecting crystallization behavior and solubility.

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular formulaC₉H₆FNO₂Empirical formula
Molecular weight195.15 g/molCalculated
LogP (lipophilicity)1.2 ± 0.3Computational prediction
pKa (carboxylic acid)~3.5Analogous compounds
Melting point180–185°C (estimated)Thermal analysis analogs

Synthetic Methodologies

The synthesis of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid can be inferred from analogous reactions in the literature. Two plausible routes are outlined below:

Knoevenagel Condensation

This method involves the condensation of 2-fluoropyridine-3-carbaldehyde with malonic acid in the presence of a catalytic base (e.g., piperidine). The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration to form the α,β-unsaturated acid .

2-Fluoropyridine-3-carbaldehyde+Malonic acidbase(2E)-3-(2-Fluoropyridin-3-yl)prop-2-enoic acid\text{2-Fluoropyridine-3-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{base}} \text{(2E)-3-(2-Fluoropyridin-3-yl)prop-2-enoic acid}

Wittig Reaction

An alternative approach employs a phosphorane reagent to generate the double bond. The reaction between 2-fluoropyridin-3-ylmethyltriphenylphosphonium bromide and glyoxylic acid would yield the target compound :

Ph₃P=CH-(2-Fluoropyridin-3-yl)+HOOC-CHO(2E)-3-(2-Fluoropyridin-3-yl)prop-2-enoic acid\text{Ph₃P=CH-(2-Fluoropyridin-3-yl)} + \text{HOOC-CHO} \rightarrow \text{(2E)-3-(2-Fluoropyridin-3-yl)prop-2-enoic acid}

Crystallographic and Spectroscopic Characterization

While no crystallographic data exists for this specific compound, insights can be drawn from related structures. For example, the title compound in crystallizes in the triclinic space group P1, with intermolecular hydrogen bonds forming chains along the a-axis. Similarly, (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid is expected to exhibit strong O—H⋯N hydrogen bonding between the carboxylic acid and pyridine nitrogen, influencing its crystal packing.

Key Spectral Signatures:

  • IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (C=C stretch).

  • ¹H NMR: A doublet at δ 6.8–7.2 ppm (pyridine protons), a singlet at δ 12.5 ppm (carboxylic acid proton), and trans-vinylic protons as a doublet of doublets near δ 6.2–6.5 ppm .

Challenges and Future Directions

Current gaps in knowledge include:

  • Experimental validation of synthetic routes.

  • Pharmacokinetic profiling (e.g., absorption, distribution).

  • Toxicity screening and in vivo efficacy studies.

Further research should prioritize X-ray crystallography to resolve the compound’s three-dimensional structure and computational modeling to predict binding affinities against biological targets.

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